molecular formula C12H14O3 B051388 Methyl 4-(4-oxobutyl)benzoate CAS No. 106200-41-3

Methyl 4-(4-oxobutyl)benzoate

Cat. No. B051388
Key on ui cas rn: 106200-41-3
M. Wt: 206.24 g/mol
InChI Key: PKKOQVAJFXOJOA-UHFFFAOYSA-N
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Patent
US08507716B2

Procedure details

condensing methyl p-bromobenzoate with 3-buten-1-ol; extracting the reaction mixture with an organic solvent to obtain an organic extract; decolorizing the organic extract with silica gel, and then removing the organic solvent to give 4-(4-carbomethoxyphenyl) butanal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH2:12]([OH:16])[CH2:13][CH:14]=[CH2:15]>>[C:6]([C:5]1[CH:10]=[CH:11][C:2]([CH2:15][CH2:14][CH2:13][CH:12]=[O:16])=[CH:3][CH:4]=1)([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC=C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting the reaction mixture with an organic solvent
CUSTOM
Type
CUSTOM
Details
to obtain an organic extract
EXTRACTION
Type
EXTRACTION
Details
organic extract with silica gel
CUSTOM
Type
CUSTOM
Details
removing the organic solvent

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=CC=C(C=C1)CCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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